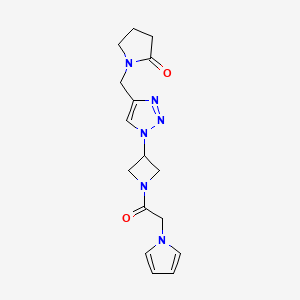

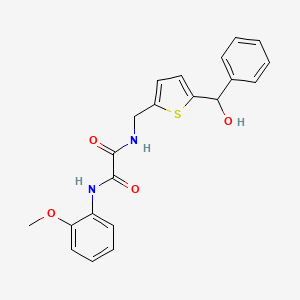

![molecular formula C11H9F3N2O B2696705 1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone CAS No. 321980-88-5](/img/structure/B2696705.png)

1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone

Descripción general

Descripción

1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone is a chemical compound with the molecular formula C11H9F3N2O . It is related to 1,1,1-Trifluoroacetylacetone, which is a colorless liquid used as a precursor to heterocycles and metal chelates .

Synthesis Analysis

Trifluoromethyl ketones, such as this compound, can be synthesized through various methods. For instance, trifluoromethylation of carboxylic acids can provide trifluoromethyl ketones . Another method involves the trifluoromethylation of aldehydes with (bpy)Cu(CF3)3, Et3SiH, and K2S2O8 in aqueous acetone at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring attached to a trifluoromethyl group and an acetone group . The average mass of the molecule is 242.197 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 305.0±42.0 °C at 760 mmHg, and a flash point of 138.3±27.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Chemistry and Properties

Benzimidazole derivatives are highlighted for their fascinating variability in chemistry and properties. These compounds exhibit a broad range of biological and electrochemical activities, making them subjects of intensive research for various applications including spectroscopy, magnetism, and potential biological effects (Boča, Jameson, & Linert, 2011). This foundational understanding is crucial for exploring the applications of specific benzimidazole compounds in scientific research.

Biological Activities

Benzimidazole derivatives have been extensively studied for their anticancer potential, demonstrating diverse mechanisms of action including intercalation, alkylating agents, topoisomerases inhibitors, and more (Akhtar et al., 2019). This suggests a wide range of potential research applications for specific benzimidazole compounds in the development of novel therapeutic agents.

Environmental and Toxicological Studies

The examination of the environmental fate, behavior, and toxicity of chemical compounds, including those with a benzimidazole structure, is essential for assessing their safety and impact. Studies have focused on the occurrence, behavior, and potential toxic effects of these compounds in aquatic environments, indicating the importance of understanding their environmental interactions (Haman et al., 2015).

Optoelectronic Applications

Research into the synthesis and application of benzimidazole derivatives for electronic devices, luminescent elements, and photoelectric conversion elements reveals the compound's potential in the field of optoelectronics (Lipunova et al., 2018). This area of application suggests that specific benzimidazole compounds could contribute to advancements in material science and engineering.

Propiedades

IUPAC Name |

1-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-7(17)6-16-9-5-3-2-4-8(9)15-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFCKYZEWABJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

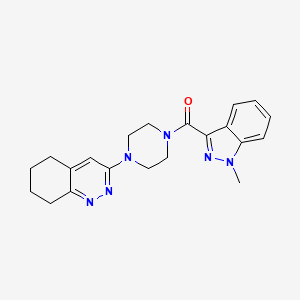

![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)

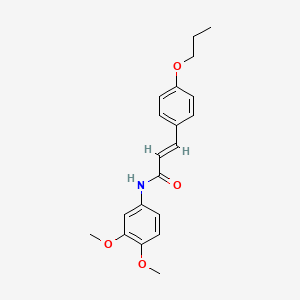

![N-(4-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696630.png)

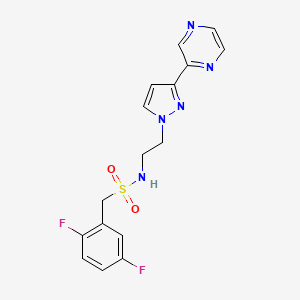

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2696634.png)

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)

![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)

![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)